molecular formula C10H7ClOS B14273519 3-(Chloromethyl)-4H-1-benzothiopyran-4-one CAS No. 133491-62-0

3-(Chloromethyl)-4H-1-benzothiopyran-4-one

Katalognummer: B14273519
CAS-Nummer: 133491-62-0
Molekulargewicht: 210.68 g/mol
InChI-Schlüssel: QHEFVVRNTDGVBW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Chloromethyl)-4H-1-benzothiopyran-4-one is an organic compound that belongs to the class of benzothiopyran derivatives. This compound is characterized by the presence of a chloromethyl group attached to the benzothiopyran ring system. Benzothiopyrans are known for their diverse biological activities and are used in various scientific research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-4H-1-benzothiopyran-4-one typically involves the chloromethylation of benzothiopyran derivatives. One common method is the Blanc chloromethylation reaction, which involves the reaction of benzothiopyran with formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst such as zinc chloride . The reaction conditions usually require a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chloromethylation processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques such as recrystallization and chromatography ensures the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Chloromethyl)-4H-1-benzothiopyran-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products include hydroxymethyl, aminomethyl, and other substituted derivatives.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include dihydrobenzothiopyran derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(Chloromethyl)-4H-1-benzothiopyran-4-one is unique due to the presence of both the benzothiopyran ring system and the chloromethyl group. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various research applications.

Eigenschaften

CAS-Nummer

133491-62-0

Molekularformel

C10H7ClOS

Molekulargewicht

210.68 g/mol

IUPAC-Name

3-(chloromethyl)thiochromen-4-one

InChI

InChI=1S/C10H7ClOS/c11-5-7-6-13-9-4-2-1-3-8(9)10(7)12/h1-4,6H,5H2

InChI-Schlüssel

QHEFVVRNTDGVBW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=O)C(=CS2)CCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.